molecular formula C8H15ClSi B1585680 (5-Chloro-1-pentynyl)trimethylsilane CAS No. 77113-48-5

(5-Chloro-1-pentynyl)trimethylsilane

Cat. No.: B1585680
CAS No.: 77113-48-5
M. Wt: 174.74 g/mol
InChI Key: UPVHIBLXQNNITH-UHFFFAOYSA-N
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Description

(5-Chloro-1-pentynyl)trimethylsilane is an organosilicon compound with the molecular formula C8H15ClSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a chloro group and a trimethylsilyl group attached to a pentynyl chain, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

(5-Chloro-1-pentynyl)trimethylsilane plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with electrophiles, such as carbonyl compounds, to form new chemical bonds . This interaction is crucial in the synthesis of complex organic molecules. The compound can be used to synthesize 5-trimethylsilyl-4-pentynyllithium, which acts as an initiator in the polymerization of styrene . These reactions are essential in the production of polymers and other materials.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions with electrophiles . These reactions result in the formation of new chemical bonds, which are essential in the synthesis of complex molecules. The compound’s ability to participate in these reactions makes it a valuable tool in organic synthesis and biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include nucleophilic addition reactions with electrophiles These reactions are essential in the synthesis of complex organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Chloro-1-pentynyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-1-pentynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

    Reduction Reactions: The triple bond in the pentynyl chain can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium alkoxides or lithium amides in solvents like THF or dimethylformamide (DMF).

    Coupling Reactions: Often use palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

    Reduction Reactions: Employ hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products:

    Substitution Reactions: Yield various substituted pentynyltrimethylsilanes.

    Coupling Reactions: Produce coupled products with extended carbon chains.

    Reduction Reactions: Result in the formation of alkenes or alkanes depending on the extent of reduction.

Scientific Research Applications

(5-Chloro-1-pentynyl)trimethylsilane has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • (5-Iodo-1-pentynyl)trimethylsilane
  • (5-Bromo-1-pentynyl)trimethylsilane
  • (5-Fluoro-1-pentynyl)trimethylsilane

Comparison: (5-Chloro-1-pentynyl)trimethylsilane is unique due to its chloro group, which offers a balance between reactivity and stability. Compared to its iodo and bromo counterparts, it is less reactive but more stable, making it suitable for reactions requiring controlled conditions. The fluoro derivative, while more stable, is less reactive, limiting its use in certain applications.

Properties

IUPAC Name

5-chloropent-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVHIBLXQNNITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374083
Record name (5-Chloro-1-pentynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77113-48-5
Record name (5-Chloro-1-pentynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-5-(trimethylsilyl)-4-pentyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of trimethylsilylacetylene (12.0 g., Aldrich) in dry tetrahydrofuran (100 ml.) was stirred at 0°, under a current of nitrogen and n-butyllithium (76.5 ml. of 1.6M solution in hexane) was added dropwise. The solution was stirred for 30 minutes and a solution of 1-chloro-3-iodopropane (25.0 g.) in dry tetrahydrofuran (75 ml.) was added. The reaction mixture was allowed to warm to 20° and stirred for 18 hours. The mixture was poured into water and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue distilled. 5-Chloro-1-trimethylsilylpent-1-yne was obtained as a colourless oil (12.7 g., b.p. 67°-72°, 15 mm. Hg.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
76.5 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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